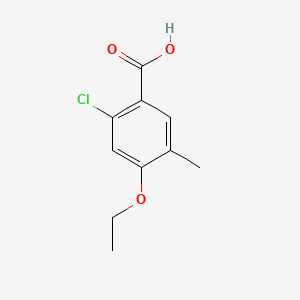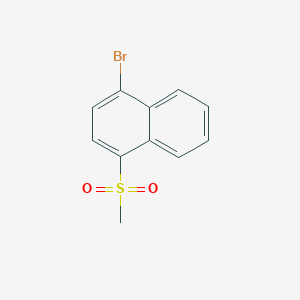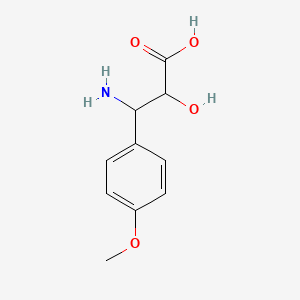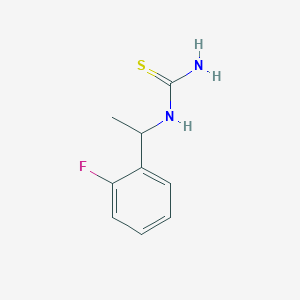
N,N'-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide): is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a 1,4-phenylene core linked to two naphthalen-2-ylbenzamide groups, making it a significant molecule in organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) typically involves the reaction of 1,4-phenylenediamine with naphthalen-2-ylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) is used in the synthesis of advanced organic materials, including polymers and organic semiconductors. Its unique structure allows for effective energy transfer and charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, this compound is studied for its potential as a fluorescent probe due to its strong fluorescence properties. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry: The compound’s stability and electronic properties make it suitable for use in the manufacture of electronic devices, such as transistors and sensors. It is also explored for its potential in the development of new materials with specific optical and electronic characteristics .
Wirkmechanismus
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) exerts its effects is primarily related to its ability to participate in energy transfer and charge transport processes. The compound’s molecular structure allows for effective interaction with dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices. The energy levels and molecular orbitals of the compound facilitate efficient charge generation and transport upon light exposure .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N,N’-Di-2-naphthyl-p-phenylenediamine
- N-(Naphthalen-1-yl)benzamide
Comparison: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) stands out due to its unique combination of a 1,4-phenylene core and naphthalen-2-ylbenzamide groups. This structure provides enhanced stability and electronic properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and significance .
Eigenschaften
CAS-Nummer |
16020-40-9 |
|---|---|
Molekularformel |
C40H28N2O2 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
N-[4-[benzoyl(naphthalen-2-yl)amino]phenyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C40H28N2O2/c43-39(31-13-3-1-4-14-31)41(37-21-19-29-11-7-9-17-33(29)27-37)35-23-25-36(26-24-35)42(40(44)32-15-5-2-6-16-32)38-22-20-30-12-8-10-18-34(30)28-38/h1-28H |
InChI-Schlüssel |
LBYHVMKGBAOBFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



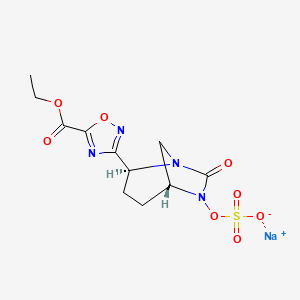

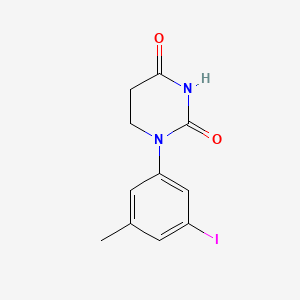
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)




